1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains an indene and a triazole ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Triazole is a class of five-membered ring compounds containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indene part of the molecule is a fused ring system, which can have interesting chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, indene derivatives can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Heterocyclic Compounds and Pharmaceutical Chemistry
Heterocyclic compounds bearing 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazole-5-one rings are known for their broad spectrum of biological activity. Schiff bases, for instance, are used in various practical applications including dyes, textiles, cosmetics, analytical reagents, water treatment products, petroleum additives, and synthetic polymer products. They are also used to improve natural macromolecular materials like leather and paper. However, the most significant application of Schiff bases is in pharmaceutical chemistry, where they are expected to provide molecules useful in treating many diseases (Gürbüz et al., 2020).
Antimicrobial Activity
A series of novel derivatives synthesized by condensation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one were characterized and tested in vitro against bacterial and fungal organisms. The data indicated that these compounds exhibited moderate to good antimicrobial activity (Swamy et al., 2019).
Ruthenium-Catalyzed Synthesis for Biologically Active Compounds
The 5-amino-1,2,3-triazole-4-carboxylic acid is a suitable molecule for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to synthesize protected versions of this triazole amino acid, avoiding the Dimroth rearrangement. The resulting amino acids have been employed for preparing triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Mechanism of Action
Target of Action
Many indole derivatives are known to interact with various receptors in the body, including G protein-coupled receptors, ion channels, and enzymes . The specific targets of “1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” would depend on its specific structure and functional groups.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)11-7-15(14-13-11)10-5-8-3-1-2-4-9(8)6-10/h1-4,7,10H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQNSBVCMMAEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3C=C(N=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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